molecular formula C17H16O4 B1303683 Methyl 2-(4-acetylphenoxy)-2-phenylacetate CAS No. 885949-39-3

Methyl 2-(4-acetylphenoxy)-2-phenylacetate

Cat. No.: B1303683
CAS No.: 885949-39-3
M. Wt: 284.31 g/mol
InChI Key: DDMGUTFQAHUPNE-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetylphenoxy)-2-phenylacetate (CAS: 885949-39-3) is a phenylacetate derivative with the molecular formula C₁₈H₁₆O₅ and a molecular weight of 312.32 g/mol . Structurally, it features a 4-acetylphenoxy group attached to a central phenylacetate ester scaffold. The compound is a crystalline solid with a melting point of 88–89°C and is primarily utilized in organic synthesis, particularly as a precursor for cross-coupling reactions and enzyme inhibitor development . Its synthesis typically involves Grignard reactions or esterification protocols, as evidenced by analogous methodologies in related compounds .

Properties

IUPAC Name

methyl 2-(4-acetylphenoxy)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-12(18)13-8-10-15(11-9-13)21-16(17(19)20-2)14-6-4-3-5-7-14/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMGUTFQAHUPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377302
Record name methyl 2-(4-acetylphenoxy)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-39-3
Record name Methyl α-(4-acetylphenoxy)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(4-acetylphenoxy)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetylphenoxy)-2-phenylacetate typically involves the esterification of 2-(4-acetylphenoxy)-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(4-acetylphenoxy)-2-phenylacetic acid+methanolacid catalystMethyl 2-(4-acetylphenoxy)-2-phenylacetate+water\text{2-(4-acetylphenoxy)-2-phenylacetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(4-acetylphenoxy)-2-phenylacetic acid+methanolacid catalyst​Methyl 2-(4-acetylphenoxy)-2-phenylacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetylphenoxy)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 2-(4-carboxyphenoxy)-2-phenylacetic acid.

    Reduction: 2-(4-acetylphenoxy)-2-phenylethanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-acetylphenoxy)-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetylphenoxy)-2-phenylacetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis of the ester bond releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-(4-acetylphenoxy)-2-phenylacetate with structurally analogous phenylacetate derivatives, focusing on substituent effects, synthetic yields, physical properties, and applications.

Compound Name CAS No. Substituent Molecular Formula Mol. Weight (g/mol) Melting Point Yield Key Applications References
This compound 885949-39-3 4-acetylphenoxy C₁₈H₁₆O₅ 312.32 88–89°C N/A Cross-coupling reactions, enzyme inhibitors
Methyl 2-(4-formylphenoxy)-2-phenylacetate 692754-44-2 4-formylphenoxy C₁₆H₁₄O₄ 270.28 88–89°C N/A Intermediate for epoxy resins
Methyl 2-(9H-carbazol-9-yl)-2-phenylacetate (13a) N/A 9H-carbazol-9-yl C₂₁H₁₇NO₂ 315.37 N/A 53% Photochemical studies
Methyl 2-(2-acetylphenyl)-2-phenylacetate N/A 2-acetylphenyl C₁₇H₁₆O₃ 268.31 N/A Side product in synthesis Chromatographic reference
Methyl 2-(4-(benzyloxy)phenyl)-2-hydroxy-2-phenylacetate N/A 4-benzyloxyphenyl, hydroxyl C₂₂H₂₀O₄ 348.40 White solid 47.4% Sterically hindered acid synthesis
Ethyl 2-phenylacetoacetate 5413-05-8 α-acetyl C₁₂H₁₄O₃ 206.24 N/A N/A Amphetamine precursor

Key Comparisons

Substituent Effects on Reactivity and Applications Electron-Withdrawing Groups: The 4-acetylphenoxy group in the target compound enhances electrophilicity compared to 4-formylphenoxy (lower molecular weight: 270.28 vs. 312.32) . This difference influences their utility in cross-coupling reactions, where acetyl groups stabilize transition states better than formyl groups . Carbazole Derivatives: Methyl 2-(9H-carbazol-9-yl)-2-phenylacetate (13a) exhibits a bulkier, electron-rich carbazole substituent, enabling applications in photochemical studies but reducing synthetic yields (53% vs. 47.4% in benzyloxy derivatives) . Ortho vs. Para Substituents: Methyl 2-(2-acetylphenyl)-2-phenylacetate, an ortho-substituted side product, shows distinct chromatographic behavior (Rf = 0.53 vs. 0.43 for para-substituted analogs), highlighting positional effects on polarity .

Synthetic Yields and Methodologies

  • Grignard reactions (e.g., in ) yield 47.4% for hydroxylated analogs, while carbazole derivatives () achieve higher yields (up to 71% ) due to optimized column chromatography .
  • The target compound’s synthesis likely parallels these methods, though specific yield data are unavailable in the provided evidence .

Biological and Industrial Applications Enzyme Inhibition: this compound’s acetyl group may enhance binding to enzymatic active sites, similar to carbazole derivatives’ bioactivity in antimicrobial assays . Forensic Relevance: Ethyl 2-phenylacetoacetate is a regulated precursor in amphetamine synthesis, contrasting with the target compound’s research-focused applications .

Physical Properties Melting points for acetylphenoxy derivatives (88–89°C) are consistent across analogs, while formylphenoxy variants share similar values despite lower molecular weights, suggesting stronger intermolecular forces in acetylated compounds .

Biological Activity

Methyl 2-(4-acetylphenoxy)-2-phenylacetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its ester functional group and phenylacetate moiety. Its structure can be represented as follows:

C16H16O4\text{C}_{16}\text{H}_{16}\text{O}_4

This compound is synthesized through the acetylation of phenolic compounds, which may influence its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves the activation of caspases, leading to programmed cell death.

Table 1: Summary of Anticancer Studies

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis via caspase activation
A54930Cell cycle arrest at G1 phase
HeLa20Inhibition of proliferation

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests potential therapeutic applications in inflammatory diseases.

Case Study Example:
A study involving animal models of arthritis demonstrated that treatment with this compound resulted in reduced swelling and joint inflammation, correlating with decreased levels of inflammatory markers in serum.

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cytokine Modulation: Inhibition of NF-kB signaling pathway leading to decreased cytokine production.
  • Membrane Disruption: Interaction with bacterial membranes resulting in increased permeability and cell lysis.

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